

# Comparative Analysis of M-1211 Cross-Reactivity and Selectivity

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: M-1211  
Cat. No.: B15568950

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This guide provides a comparative overview of the cross-reactivity profile of **M-1211**, a covalent inhibitor of the menin-MLL interaction. The primary focus of available research has been on the selectivity of **M-1211** for its intended target, the menin-MLL protein-protein interaction, which is crucial for the proliferation of MLL-rearranged (MLLr) leukemia cells. While comprehensive screening against a broad panel of off-target proteins (e.g., kinases, GPCRs) is not publicly available, this guide summarizes the key selectivity data from preclinical studies, focusing on its differential activity in MLLr versus MLL wild-type cancer cell lines.

## Cellular Selectivity of M-1211

**M-1211** has been demonstrated to be highly selective for leukemia cell lines harboring MLL rearrangements.[1] The compound potently inhibits the proliferation of various MLLr leukemia cell lines, while exhibiting no significant activity against cell lines with wild-type MLL, even at high concentrations.[1][2] This selectivity is a critical attribute, suggesting a lower potential for off-target effects in a broader biological context.

The following table summarizes the anti-proliferative activity of **M-1211** in a panel of MLL-rearranged and MLL wild-type leukemia cell lines.

Cell Line	MLL Status	IC50 (nM)
MOLM-13	MLL-AF9	2.5
MV4-11	MLL-AF4	10.3[3]
KOPN-8	MLL-AF6	3.6
SEM	MLL-AF4	1.8
HL-60	Wild-Type	>10,000
K-562	Wild-Type	>10,000
RS4-11	Wild-Type	>10,000

Data sourced from Zhang M, et al. J Med Chem. 2021.

## Experimental Protocols

The cellular selectivity of **M-1211** was determined using a standard in vitro anti-proliferative assay. The general methodology is outlined below.

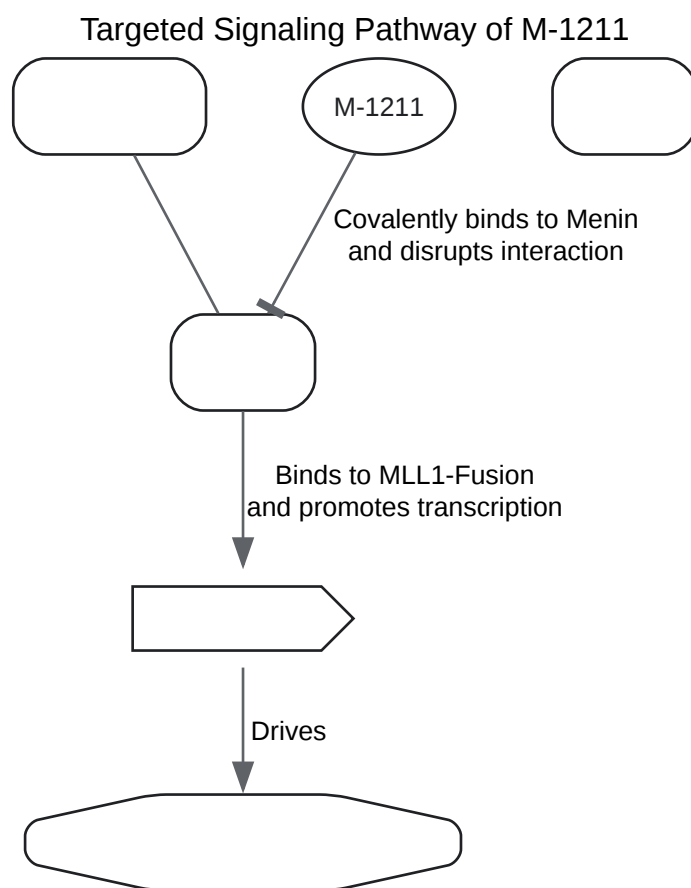
### Cell Proliferation Assay:

- Cell Culture: MLL-rearranged (MOLM-13, MV4-11, KOPN-8, SEM) and MLL wild-type (HL-60, K-562, RS4-11) leukemia cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Compound Treatment: Cells were seeded in 96-well plates at an appropriate density. **M-1211** was serially diluted in DMSO and then added to the cell culture medium to achieve a range of final concentrations. A DMSO-only control was included.
- Incubation: The treated cells were incubated for a period of 5 days.
- Viability Assessment: Cell viability was assessed using the CellTiter-Glo® luminescent cell viability assay (Promega). This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

- **Data Analysis:** The luminescence signal was read using a plate reader. The data was normalized to the DMSO-treated control cells. The half-maximal inhibitory concentration (IC<sub>50</sub>) values were calculated by fitting the dose-response curves using a non-linear regression model in GraphPad Prism.

## Signaling Pathway and Experimental Workflow

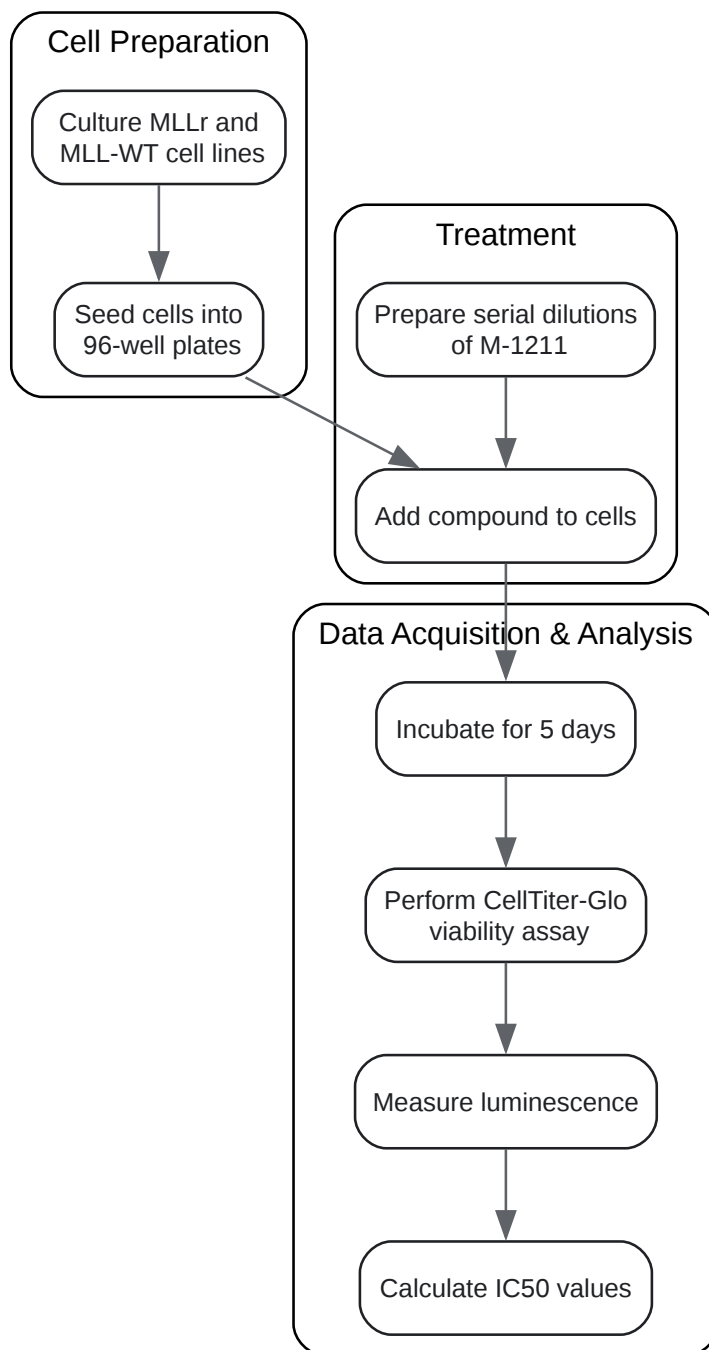
The following diagrams illustrate the targeted signaling pathway of **M-1211** and the experimental workflow for determining its cellular selectivity.



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**M-1211** inhibits the Menin-MLL1 fusion protein interaction.

## Experimental Workflow for Cellular Selectivity Assay



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Workflow for determining the cellular selectivity of **M-1211**.

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## References

- [1. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

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